As a secondary amine, 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride could undergo various chemical reactions, including:* N-acylation: Reaction with acyl chlorides or acid anhydrides to form amides [].* N-alkylation: Reaction with alkyl halides to form tertiary amines.* Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Compound Description: This compound is a platinum(II) complex containing both aryl-substituted pyrazole and a pyrazole-containing 1,3-diketonate ligand. It exhibits green fluorescence with a maximum at 514 nm and its HOMO, LUMO, and band gap values have been calculated based on cyclic voltammetry studies. []
Compound Description: This compound is a diketonate ligand used to synthesize a binuclear gadolinium (III) complex. It possesses a high triplet state energy (22400 cm−1), making it suitable for preparing highly luminescent Eu3+ and Sm3+ complexes. []
Compound Description: This compound is synthesized via a three-step procedure and its structure is confirmed by NMR, mass spectrometry, and X-ray diffraction. It exhibits inhibitory potency against specific kinases with a cysteine residue in the hinge region. []
Compound Description: Volitinib is a potent and selective c-Met inhibitor currently under clinical development for cancer treatment. It exhibits favorable pharmacokinetic properties and significant antitumor activities. []
Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative and a selective inhibitor of HSP90α and HSP90β. It exhibits oral bioavailability in mice and potent antitumor effects. []
Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, demonstrating high selectivity over wild-type EGFR. It exhibits minimal intrinsic chemical reactivity and reduced proteome reactivity compared to earlier irreversible EGFR inhibitors. []
Compound Description: PF-06747775 is a high-affinity irreversible inhibitor targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. It demonstrates potent activity against various EGFR mutants and possesses desirable ADME properties, making it a suitable candidate for clinical trials. []
Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist developed for the treatment of Cushing's syndrome. It exhibits improved selectivity for GR compared to existing therapies, potentially leading to reduced side effects. []
Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2). Its development aims to target the RAS/RAF/MEK/ERK signaling cascade, implicated in various cancers. []
Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. It exhibits nanomolar inhibitory activity against MET, promising pharmacokinetics, and robust antitumor activity in vivo. []
Compound Description: PF-04254644 is a highly selective c-Met inhibitor with broad phosphodiesterase (PDE) family inhibition. While it showed promise as an anticancer agent, preclinical evaluation revealed a narrow therapeutic window due to cardio-related safety concerns. []
Compound Description: LQFM192 is a new piperazine derivative investigated for its neuropharmacological activity. Studies indicate that it exerts anxiolytic-like and antidepressant-like effects mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor that demonstrates reduced cutaneous toxicity compared to other Akt inhibitors. It exhibits promising kinase selectivity, excellent anticancer cell proliferation potencies, a favorable pharmacokinetic profile, and robust in vivo efficacy. []
Compound Description: Acrizanib is a VEGFR-2 inhibitor specifically designed for topical ocular delivery for the treatment of neovascular age-related macular degeneration. It exhibits potency and efficacy in rodent models of choroidal neovascularization, limited systemic exposure after topical ocular administration, and an acceptable ocular pharmacokinetic profile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.